1,4'-Bipiperidine hydrochloride

Übersicht

Beschreibung

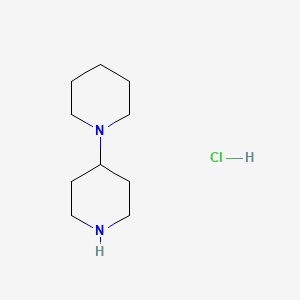

1,4’-Bipiperidine hydrochloride is a chemical compound with the molecular formula C10H21ClN2. It is a derivative of bipiperidine, which consists of two piperidine rings connected by a single bond. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4’-Bipiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-piperidinopiperidine with phosgene or diphosgene in the presence of methylene chloride as a solvent . The reaction conditions typically require careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1,4’-Bipiperidine hydrochloride often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4’-Bipiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Drug Development : The bipiperidine scaffold serves as a versatile platform for the development of novel pharmaceuticals. Its ability to interact with biological targets allows researchers to design compounds with specific pharmacological activities. For instance, modifications at various positions on the bipiperidine structure can lead to compounds with enhanced efficacy against specific diseases.

- Ligand Design : 1,4'-Bipiperidine derivatives are explored as ligands in coordination chemistry. Their nitrogen atoms can coordinate with metal centers, facilitating the development of metal-based catalysts or complexes used in various reactions, including asymmetric synthesis .

- Neuropharmacology : Research indicates that bipiperidine derivatives may exhibit activity at neurotransmitter receptors, making them potential candidates for treating neurological disorders. Studies have shown that modifications to the piperidine rings can influence their interaction with serotonin and dopamine receptors .

Synthetic Methodologies

The synthesis of 1,4'-bipiperidine hydrochloride typically involves:

- Piperidine Formation : The initial step often includes the formation of piperidine rings through cyclization reactions.

- Hydrochloride Salt Formation : The final product is usually obtained by treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability.

Case Study 1: Synthesis of Novel Antidepressants

A study explored the synthesis of 1,4'-bipiperidine derivatives as potential antidepressants. Researchers modified the bipiperidine structure to enhance selectivity for serotonin reuptake inhibitors (SSRIs). The resulting compounds showed promising activity in preclinical models, indicating their potential as new therapeutic agents for depression .

Case Study 2: Anticancer Activity

Another significant application was investigated in the context of cancer treatment. Researchers synthesized bipiperidine derivatives that demonstrated antiproliferative effects against various cancer cell lines. These compounds were found to induce apoptosis in malignant cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Comparison with Related Compounds

The following table compares this compound with other similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,4'-Bipiperidine | Bipiperidine | Basic structure; versatile scaffold |

| 4-Fluoro-1,4'-bipiperidine | Fluorinated | Enhanced lipophilicity; potential for drug design |

| 4-Methyl-1,4'-bipiperidine | Methylated | Altered biological activity due to methyl substitution |

Wirkmechanismus

The mechanism of action of 1,4’-Bipiperidine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor to compounds that inhibit enzymes or block receptors. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

4-Piperidinopiperidine: A closely related compound with similar structural features.

Bipyridine Derivatives: These compounds share the bipyridine scaffold and are used in various applications, including catalysis and materials science.

Uniqueness: 1,4’-Bipiperidine hydrochloride is unique due to its specific structural configuration and reactivity. Its ability to serve as a versatile building block in organic synthesis and its role in the development of pharmaceutical agents highlight its importance in both research and industry.

Biologische Aktivität

1,4'-Bipiperidine hydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of two piperidine rings connected by a carbon chain, with the hydrochloride form enhancing its solubility in aqueous solutions. This structural configuration makes it a valuable scaffold for drug development, allowing for modifications that can lead to compounds with specific biological activities.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. This duality in function is critical for its application in therapeutic contexts.

Antiviral Activity

Research has indicated that derivatives of bipiperidine compounds exhibit potent anti-HIV-1 activity. For instance, N-(4-Fluoro-benzyl)piperazine analogs have shown IC50 values at nanomolar levels against HIV-1 infection in vitro. These compounds demonstrated superior water solubility and oral bioavailability compared to existing treatments, suggesting their potential as leads for new anti-HIV therapies .

Antimicrobial Activity

High-throughput screening has identified several bipiperidine derivatives with significant inhibitory effects on Mycobacterium tuberculosis. The data from various studies indicate that certain analogs can achieve over 99% inhibition at specific concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the bipiperidine scaffold can enhance antimicrobial potency .

Study on HIV-1 Inhibition

In a study focused on the design and synthesis of novel 1,4-disubstituted piperidine derivatives, several compounds were evaluated for their anti-HIV-1 activity. The study found that certain analogs exhibited potent antiviral effects comparable to established drugs but with improved pharmacological profiles. This highlights the therapeutic potential of bipiperidine derivatives in combating viral infections .

Tuberculosis Research

A comprehensive screening of a chemical library against Mycobacterium tuberculosis revealed promising candidates among bipiperidine derivatives. The results indicated that structural modifications could lead to enhanced efficacy against this pathogen, paving the way for further development of new antimycobacterial agents .

Data Tables

| Compound Name | Target | % Inhibition | IC50 (µM) |

|---|---|---|---|

| N-(4-Fluoro-benzyl)piperazine | HIV-1 | >99 | <0.01 |

| 4-Phenylpiperidine | Mycobacterium tuberculosis | 100 | <0.05 |

| 4-Methyl-1,4'-bipiperidine | General Antimicrobial | 98 | <0.02 |

Eigenschaften

IUPAC Name |

1-piperidin-4-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h10-11H,1-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUGYRNPPGYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4876-60-2 | |

| Record name | 1,4′-Bipiperidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4876-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.